molecular formula C17H25NO2 B5115810 ethyl 1-(3-phenylpropyl)-3-piperidinecarboxylate

ethyl 1-(3-phenylpropyl)-3-piperidinecarboxylate

Cat. No. B5115810
M. Wt: 275.4 g/mol
InChI Key: DJXVUKSGMPSAOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(3-phenylpropyl)-3-piperidinecarboxylate, also known as SR-141716A or Rimonabant, is a synthetic cannabinoid receptor antagonist. It was developed as a potential weight loss drug due to its ability to suppress appetite by blocking the activity of the endocannabinoid system. However, due to its adverse effects, it was never approved for human use.

Mechanism of Action

Ethyl 1-(3-phenylpropyl)-3-piperidinecarboxylate works by blocking the activity of the endocannabinoid system, which plays a role in regulating appetite, mood, and pain. It binds to the CB1 receptor, which is responsible for the psychoactive effects of cannabis, and prevents the activation of this receptor by endocannabinoids such as anandamide and 2-arachidonoylglycerol.
Biochemical and Physiological Effects:
The blockade of the CB1 receptor by Ethyl 1-(3-phenylpropyl)-3-piperidinecarboxylate leads to a decrease in appetite and food intake, which can result in weight loss. It also has anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases. Additionally, it has been found to have anti-addictive properties, which may be useful in the treatment of drug addiction.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 1-(3-phenylpropyl)-3-piperidinecarboxylate in lab experiments is its specificity for the CB1 receptor, which allows for the selective inhibition of this receptor without affecting other receptors in the body. However, one limitation is its adverse effects, which include nausea, vomiting, and anxiety. Additionally, it has been found to have a high potential for abuse, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of Ethyl 1-(3-phenylpropyl)-3-piperidinecarboxylate. One direction is the development of more selective CB1 receptor antagonists with fewer adverse effects. Another direction is the investigation of its potential use in the treatment of various diseases, such as cancer and neurological disorders. Additionally, further research is needed to better understand its mechanism of action and its effects on the endocannabinoid system.

Synthesis Methods

The synthesis of Ethyl 1-(3-phenylpropyl)-3-piperidinecarboxylate is a multi-step process that involves the reaction of piperidine with 3-phenylpropyl bromide to form 1-(3-phenylpropyl)piperidine. This intermediate is then reacted with ethyl chloroformate to form Ethyl 1-(3-phenylpropyl)-3-piperidinecarboxylate.

Scientific Research Applications

Ethyl 1-(3-phenylpropyl)-3-piperidinecarboxylate has been extensively studied in scientific research for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-obesity, and anti-addictive properties. It has also been studied for its potential use in the treatment of various diseases such as diabetes, cancer, and neurological disorders.

properties

IUPAC Name

ethyl 1-(3-phenylpropyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-2-20-17(19)16-11-7-13-18(14-16)12-6-10-15-8-4-3-5-9-15/h3-5,8-9,16H,2,6-7,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXVUKSGMPSAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.